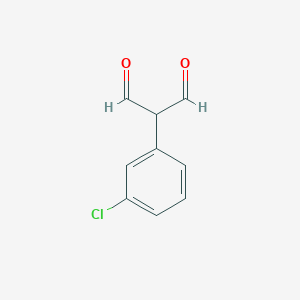

2-(3-Chlorophenyl)malonaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-chlorophenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHYLDNKLVUJAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395508 | |

| Record name | 2-(3-chlorophenyl)malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74963-16-9 | |

| Record name | Propanedial, 2-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74963-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-chlorophenyl)malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-Chlorophenyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 2 3 Chlorophenyl Malonaldehyde

Precursor Synthesis and Functional Group Introduction Techniques

The most prominent and widely applicable method for the synthesis of 2-arylmalonaldehydes, including the 3-chloro substituted variant, is the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction introduces a formyl group to an activated aromatic or heterocyclic compound. jk-sci.com In the context of 2-(3-chlorophenyl)malonaldehyde synthesis, the logical precursor is a compound that can be effectively formylated at the desired position.

A plausible and commonly employed precursor for this synthesis is 3'-chloroacetophenone (B45991) . The Vilsmeier-Haack reaction on acetophenone (B1666503) derivatives leads to the formation of a β-chloro-α,β-unsaturated aldehyde, which upon hydrolysis yields the corresponding malonaldehyde. thieme-connect.de The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

The mechanism involves the initial reaction of DMF with POCl₃ to form the electrophilic Vilsmeier reagent. wikipedia.org The enol or enolate of 3'-chloroacetophenone then attacks this reagent. Subsequent elimination and hydrolysis steps lead to the formation of the propanedial (B3416024) product. The presence of the chlorine atom on the phenyl ring is unlikely to interfere with the Vilsmeier-Haack reaction at the α-carbon of the acetyl group.

An alternative, though less direct, pathway could involve the synthesis of 3-chlorophenylacetic acid and its subsequent conversion. However, the direct formylation of an activated methyl group adjacent to the aromatic ring, as in 3'-chloroacetophenone, is a more convergent and efficient strategy.

The introduction of the key functional groups, the two aldehyde moieties, is thus accomplished in a single synthetic operation from a readily available starting material. The reaction of the enolizable ketone with the Vilsmeier reagent effectively builds the three-carbon dialdehyde (B1249045) chain attached to the 3-chlorophenyl ring.

Optimized Reaction Conditions for Propanedial Formation

The efficiency of the Vilsmeier-Haack reaction for the synthesis of this compound is highly dependent on the optimization of several key reaction parameters. These parameters influence the reaction rate, yield, and purity of the final product. numberanalytics.com

Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (DMF/POCl₃) to the 3'-chloroacetophenone precursor is a critical factor. Typically, an excess of the Vilsmeier reagent is used to ensure complete conversion of the starting material. The ratio of DMF to POCl₃ is also important for the efficient generation of the active chloroiminium species. numberanalytics.com

Temperature and Reaction Time: The reaction temperature for Vilsmeier-Haack formylations can vary depending on the reactivity of the substrate. jk-sci.com For acetophenone derivatives, the reaction is often carried out at elevated temperatures, typically in the range of 50-100 °C, to drive the reaction to completion. galchimia.com The reaction time is also a crucial parameter that needs to be optimized to maximize the yield while minimizing the formation of by-products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

Solvent: The choice of solvent can significantly impact the reaction outcome. numberanalytics.com Often, DMF is used in large excess and serves as both a reagent and a solvent. jk-sci.com Other inert solvents such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) can also be employed. The ideal solvent should be able to dissolve the reactants and be stable under the reaction conditions.

Work-up Procedure: The final step in the formation of the malonaldehyde is the hydrolysis of the intermediate iminium salt. This is typically achieved by treating the reaction mixture with an aqueous base, such as sodium hydroxide (B78521) or sodium carbonate, followed by acidification if necessary. The pH of the hydrolysis step needs to be carefully controlled to ensure the complete conversion of the intermediate to the desired dialdehyde and to facilitate its isolation.

An interactive data table summarizing typical reaction conditions for the Vilsmeier-Haack reaction of acetophenones is presented below:

| Parameter | Typical Range/Value | Notes |

| Precursor | Acetophenone Derivative | e.g., 3'-Chloroacetophenone |

| Reagents | DMF, POCl₃ | Other formylating agents can be used. |

| Molar Ratio (Reagent:Substrate) | 2:1 to 5:1 | Excess reagent drives the reaction. |

| Temperature | 50 - 100 °C | Substrate dependent. |

| Reaction Time | 2 - 24 hours | Monitored by TLC/GC. |

| Solvent | DMF, DCM, DCE | DMF often acts as both reagent and solvent. |

| Work-up | Aqueous base hydrolysis | Careful pH control is crucial. |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the synthesis of this compound, green chemistry principles can be applied to the Vilsmeier-Haack reaction to reduce its environmental impact.

One key area of improvement is the replacement of hazardous reagents. Traditional Vilsmeier-Haack reactions often utilize stoichiometric amounts of POCl₃, which is corrosive and produces phosphate (B84403) waste. Greener alternatives for the activation of DMF have been explored. For instance, the use of phthaloyl dichloride with DMF in solvents like toluene (B28343) or 2-chlorotoluene (B165313) has been reported as an environmentally benign method for preparing the Vilsmeier-Haack reagent. scirp.org A significant advantage of this method is the recovery of phthalic anhydride (B1165640) as a byproduct, which can be recycled. scirp.org

Another approach involves the use of alternative, less hazardous solvents. While DMF is a common solvent for this reaction, its high boiling point and potential toxicity are concerns. The exploration of more benign solvents that can facilitate the reaction while being easily recyclable would be a significant green improvement.

Furthermore, improving the atom economy of the reaction is a central tenet of green chemistry. This can be achieved by optimizing reaction conditions to maximize the yield and minimize the formation of by-products, thus reducing waste generation. The use of catalytic methods, where possible, would also significantly enhance the green credentials of the synthesis.

Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent another avenue for greening the synthesis. This approach can lead to reduced waste, lower energy consumption, and simplified purification procedures.

Flow Chemistry and Continuous Processing in this compound Production

The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound, particularly in addressing the safety and scalability challenges associated with the Vilsmeier-Haack reaction. ucd.ie The reaction is often exothermic, and the use of hazardous reagents like POCl₃ necessitates careful control over reaction parameters.

Flow reactors provide superior heat and mass transfer compared to traditional batch reactors. ucd.ie This enhanced control allows for the safe handling of highly reactive intermediates and exothermic reactions. The small reaction volumes within a microreactor or a continuous stirred-tank reactor (CSTR) minimize the potential hazards associated with thermal runaways.

A continuous flow setup for the Vilsmeier-Haack reaction would typically involve pumping streams of the precursor (3'-chloroacetophenone) and the Vilsmeier reagent (pre-formed or generated in situ) through a heated reaction coil or a series of reactors. The precise control over residence time, temperature, and stoichiometry afforded by flow chemistry allows for the rapid optimization of reaction conditions to maximize yield and minimize by-product formation. galchimia.com

Furthermore, the integration of in-line purification and analysis techniques can lead to a fully automated and continuous production process. For instance, the output from the reactor could be directly fed into a continuous extraction and quenching unit for the hydrolysis of the intermediate iminium salt, followed by a purification step. This approach not only improves safety and efficiency but also enhances reproducibility and scalability from laboratory to industrial production. galchimia.com

The synthesis of pyrazoles from acetophenones, a reaction that often involves an enaminone intermediate similar to that in the Vilsmeier-Haack synthesis of malonaldehydes, has been successfully demonstrated in a two-stage flow process. galchimia.com This precedent suggests that a similar continuous flow strategy would be highly applicable and beneficial for the production of this compound.

Reactivity and Chemical Transformations of 2 3 Chlorophenyl Malonaldehyde

Electrophilic Nature of Aldehyde Moieties in 2-(3-Chlorophenyl)malonaldehyde

The aldehyde functional groups in this compound are key to its reactivity. The carbon atom of a carbonyl group (C=O) is electrophilic, meaning it has a partial positive charge. This is due to the higher electronegativity of the oxygen atom, which pulls electron density away from the carbon. masterorganicchemistry.comlibretexts.org This inherent polarity makes the carbonyl carbon susceptible to attack by nucleophiles. The presence of two aldehyde groups in malonaldehydes, including the 2-(3-chlorophenyl) substituted variant, enhances this electrophilic character. wikipedia.org

The rate of nucleophilic addition to a carbonyl group is influenced by both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups attached to the carbonyl carbon increase its partial positive charge, making it more reactive towards nucleophiles. Conversely, electron-donating groups decrease its reactivity. masterorganicchemistry.comlibretexts.org In the case of this compound, the chlorophenyl group can influence the reactivity of the aldehyde moieties.

Nucleophilic Additions to this compound

The electrophilic nature of the aldehyde groups in this compound makes it a prime substrate for nucleophilic addition reactions. This is a fundamental reaction type for carbonyl compounds where a nucleophile attacks the carbonyl carbon, leading to the formation of a new single bond and the conversion of the carbon from sp² to sp³ hybridization. masterorganicchemistry.comlibretexts.orgpressbooks.pub

Reactions with Amines and Imines

Aldehydes readily react with primary amines to form imines (also known as Schiff bases), and with secondary amines to form enamines. youtube.comyoutube.com These reactions are typically reversible and often catalyzed by acid. The initial step is the nucleophilic addition of the amine to the carbonyl carbon. youtube.com In the case of this compound, its two aldehyde groups can potentially react with amines. The reaction with bifunctional nucleophiles containing amino groups, such as hydrazines, can lead to the formation of heterocyclic structures. youtube.com

Condensation Reactions and Heterocycle Annulation

This compound is a valuable precursor in the synthesis of various heterocyclic compounds through condensation reactions. These reactions often involve the reaction of the dicarbonyl compound with a binucleophile, a molecule with two nucleophilic centers.

A significant application is in the synthesis of pyrazoles. The reaction of a 1,3-dicarbonyl compound, such as this compound, with hydrazine (B178648) or its derivatives is a classic method for constructing the pyrazole (B372694) ring. youtube.comnih.gov This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through the formation of an imine followed by an enamine, which then cyclizes to form the aromatic pyrazole ring. youtube.com

Similarly, this compound can be utilized in the synthesis of pyrimidines. The Pinner synthesis, for instance, involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com This method and its variations provide a route to a wide array of substituted pyrimidines. mdpi.comorganic-chemistry.orgresearchgate.net Furthermore, multicomponent reactions involving an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative, such as the Biginelli reaction, can lead to the formation of dihydropyrimidines. mdpi.com

The reactivity of this compound also extends to the formation of other heterocyclic systems like pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines through multicomponent reactions. nih.govnih.gov These reactions often proceed via a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization steps. nih.gov

| Reactant | Product Heterocycle | Reaction Type | Reference |

| Hydrazine | Pyrazole | Condensation | youtube.comnih.gov |

| Amidine | Pyrimidine (B1678525) | Condensation (Pinner Synthesis) | mdpi.com |

| Urea/Thiourea, Aldehyde | Dihydropyrimidine (B8664642) | Multicomponent (Biginelli Reaction) | mdpi.com |

| Malononitrile (B47326), Hydrazine, Ethyl Acetoacetate | Pyrano[2,3-c]pyrazole | Multicomponent Condensation | nih.gov |

| Barbituric acid, Malononitrile | Pyrano[2,3-d]pyrimidine | Multicomponent Condensation | nih.gov |

Knoevenagel Condensations and Related Olefinations

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base, typically an amine. wikipedia.orgnih.gov The active hydrogen compound is characterized by a methylene (B1212753) group flanked by two electron-withdrawing groups, such as in malonic esters or malononitrile. wikipedia.org

This compound, with its two aldehyde functionalities, can undergo Knoevenagel-type reactions. While the classic Knoevenagel condensation involves an active methylene compound as the nucleophile, the aldehyde groups of this compound act as the electrophile. This reaction is a crucial step in many multicomponent reactions for the synthesis of complex heterocyclic systems. nih.govnih.gov The initial condensation of an aldehyde with a compound like malononitrile forms a key intermediate that can then undergo further reactions. nih.govresearchgate.net

Halogen Effects on Reactivity of the Chlorophenyl Substituent

The presence of a chlorine atom on the phenyl ring of this compound has a significant electronic effect on the molecule's reactivity. Chlorine is an electronegative atom and thus exerts an electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution.

Tautomerism and Enolization Studies of this compound

Malonaldehyde and its derivatives can exist in equilibrium between the keto (dialdehyde) and enol forms. wikipedia.orgnih.gov This is a type of tautomerism where a proton migrates from a carbon atom to the carbonyl oxygen, resulting in a hydroxyl group adjacent to a carbon-carbon double bond (an enol). masterorganicchemistry.com

The enol form of malonaldehyde is stabilized by intramolecular hydrogen bonding, forming a six-membered ring-like structure. masterorganicchemistry.com In nonpolar solvents, the enol tautomer is often favored. masterorganicchemistry.com For substituted malonaldehydes like the 2-(3-chlorophenyl) derivative, the equilibrium between the keto and enol forms will be influenced by the electronic properties of the substituent. The electron-withdrawing nature of the 3-chlorophenyl group could potentially affect the acidity of the α-hydrogen and thus the position of the tautomeric equilibrium. The study of keto-enol tautomerism is crucial as the different tautomers can exhibit distinct reactivities. rsc.orgnih.gov

| Compound | Tautomeric Forms | Key Features | References |

| Malonaldehyde | Keto (dialdehyde), Enol | Intramolecular hydrogen bonding in enol form | wikipedia.orgmasterorganicchemistry.com |

| This compound | Keto (dialdehyde), Enol | Equilibrium influenced by the electronic effects of the substituent |

Radical Reactions Involving this compound

The radical chemistry of this compound is anticipated to involve both the malonaldehyde and the aryl halide moieties. The acidic nature of the α-hydrogen, positioned between the two carbonyl groups, makes it susceptible to abstraction, forming a stabilized radical. The 3-chlorophenyl group, with its electron-withdrawing nature, can influence the stability of this radical intermediate.

Aryl radicals can be generated from aryl halides through various methods, including photoredox catalysis. nih.gov In the context of this compound, the C-Cl bond could potentially undergo homolytic cleavage under specific conditions, such as those employed in mechanochemical radical generation or photoredox catalysis, to form an aryl radical. rsc.org This highly reactive intermediate could then participate in a range of transformations, including hydrogen atom abstraction or addition to unsaturated systems.

Furthermore, the malonaldehyde portion of the molecule can participate in radical reactions. For instance, the aldehydic protons are not typically abstracted in radical reactions. Instead, radical addition to one of the carbonyl groups can occur, leading to the formation of an alkoxy radical. The subsequent fate of this radical would depend on the reaction conditions and the nature of the radical species involved.

Oxidation and Reduction Pathways of this compound

The oxidation and reduction of this compound are centered on the aldehyde functional groups. The reactivity of these groups is modulated by the electronic effect of the 3-chlorophenyl substituent.

Oxidation:

The aldehyde groups of this compound can be readily oxidized to the corresponding carboxylic acids. The electron-withdrawing nature of the 3-chlorophenyl group is expected to make the aldehyde carbons more electrophilic and thus more susceptible to oxidation. nih.govncert.nic.in Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or Tollens' reagent. The oxidation of malonaldehyde itself can be complex, potentially leading to cleavage of the carbon-carbon bond between the carbonyls under harsh conditions. However, controlled oxidation would be expected to yield 2-(3-chlorophenyl)malonic acid.

The table below summarizes representative conditions for the oxidation of aromatic aldehydes, which are analogous to the transformation of this compound.

| Oxidizing Agent | Typical Reaction Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2-(3-Chlorophenyl)malonic acid |

| Chromic Acid (H₂CrO₄) | Jones' reagent (CrO₃ in acetone/H₂SO₄) | 2-(3-Chlorophenyl)malonic acid |

| Silver Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) | 2-(3-Chlorophenyl)malonic acid |

Reduction:

The aldehyde groups of this compound can be reduced to primary alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that selectively reduces aldehydes and ketones, while lithium aluminum hydride is a more powerful reducing agent that can also reduce other functional groups. The product of the reduction would be 2-(3-chlorophenyl)propane-1,3-diol.

The electron-withdrawing 3-chlorophenyl group would likely enhance the reactivity of the carbonyl groups towards nucleophilic attack by hydride reagents, facilitating the reduction.

The table below outlines typical conditions for the reduction of aromatic aldehydes, which can be extrapolated to the reduction of this compound.

| Reducing Agent | Typical Reaction Conditions | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol or ethanol (B145695) as solvent, room temperature | 2-(3-Chlorophenyl)propane-1,3-diol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | 2-(3-Chlorophenyl)propane-1,3-diol |

Mechanistic Investigations into Reactions of 2 3 Chlorophenyl Malonaldehyde

Elucidation of Reaction Pathways using Kinetic Studies

Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into reaction rates, orders, and the composition of transition states. While specific kinetic data for 2-(3-chlorophenyl)malonaldehyde are not documented, studies on malonaldehyde offer a valuable framework for predicting its reactive behavior.

Malonaldehyde is known to participate in various reactions, including nucleophilic additions and condensations. A key reaction pathway for malonaldehyde is its self-condensation, particularly under thermal stress. In a lipid medium, the reactivity of malonaldehyde has been modeled over a wide temperature range (298.15–453.15 K). This model describes the experimental data through a reversible hydrolytic cleavage and an irreversible aldol (B89426) self-condensation reaction. nih.gov The aldol self-condensation has been identified as the primary degradation route for malonaldehyde in oil-based systems. nih.gov

Another well-studied reaction is the condensation of malonaldehyde with other molecules, such as azulene, which is used for its spectrophotometric determination. nih.gov A kinetic method for this reaction has been developed and proven to be faster than the traditional thiobarbituric acid (TBA) method. nih.gov The reaction of malonaldehyde with amino acids has also been the subject of kinetic studies, revealing the formation of enamine adducts. csic.es

The presence of the 3-chlorophenyl substituent in this compound is expected to influence its reactivity compared to the parent compound. The electron-withdrawing nature of the chlorine atom could enhance the electrophilicity of the aldehyde carbons, potentially accelerating nucleophilic attack. However, the bulky aryl group could also introduce steric hindrance, which might slow down certain reactions.

Table 1: Hypothetical Kinetic Parameters for Reactions of this compound Based on Analogous Systems

| Reaction Type | Reactant | Rate Constant (k) | Reaction Order | Notes |

| Aldol Self-Condensation | This compound | Data not available | Likely second-order | Based on the self-condensation of malonaldehyde. The 3-chlorophenyl group may influence the rate. |

| Nucleophilic Addition | Amine | Data not available | Likely second-order | The electron-withdrawing substituent may increase the rate compared to malonaldehyde. |

| Cyclocondensation | Urea (B33335) derivative | Data not available | Complex | The reaction is likely multi-step with a complex rate law. |

This table is illustrative and based on general principles of organic reactivity and data from related compounds. Specific experimental data for this compound is required for accurate parameterization.

Isotopic Labeling Experiments for Mechanism Determination

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. x-chemrx.comsymeres.com While no specific isotopic labeling studies on this compound have been reported, the principles can be applied to understand its potential reaction pathways. For instance, deuterium (B1214612) (²H) labeling is commonly used to probe kinetic isotope effects (KIEs), which can reveal whether a C-H bond is broken in the rate-determining step of a reaction. symeres.com

In the context of this compound, a key mechanistic question is the tautomerism between the dialdehyde (B1249045) and the enol form. The intramolecular hydrogen transfer in the enol form of malonaldehyde has been extensively studied. aip.orgdntb.gov.uaox.ac.uk Replacing the migrating hydrogen with deuterium would be expected to result in a significant primary KIE, confirming that this transfer is a key process.

Furthermore, reactions at the aldehydic positions could be investigated using ¹³C or ¹⁴C labeled carbonyl carbons. For example, in a condensation reaction, tracing the position of the labeled carbon in the product would definitively establish the connectivity and reaction pathway. Similarly, using ¹⁸O-labeled water as a solvent could help to determine the mechanism of hydrolysis or hydration of the aldehyde groups.

A stable-isotope-labeled version of malondialdehyde, [²H₂]MDA, has been synthesized and used as an internal standard for quantitative analysis by gas chromatography-mass spectrometry, demonstrating the feasibility of isotopic labeling for this class of compounds. nih.gov

Table 2: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound

| Isotope | Labeled Position | Potential Application | Expected Outcome |

| ²H | Enolic hydrogen | Study of tautomerism | Significant primary KIE |

| ¹³C | Carbonyl carbons | Elucidation of condensation reaction pathways | Determination of atom connectivity in the product |

| ¹⁸O | Carbonyl oxygens | Investigation of hydrolysis mechanisms | Incorporation of ¹⁸O into the aldehyde or hydrated product |

| ³⁷Cl | Phenyl ring | Probing substituent effects (less common) | Minor effects on reactivity unless the C-Cl bond is directly involved |

This table presents hypothetical applications of isotopic labeling to study the reactivity of this compound based on established chemical principles.

Transition State Analysis in this compound Transformations

Transition state analysis, often aided by computational chemistry, provides a detailed picture of the highest energy point along a reaction coordinate, offering insights into the geometry and energetics of a reaction. escholarship.org For this compound, no specific transition state analyses have been published. However, the parent compound, malonaldehyde, has been a model system for studying intramolecular hydrogen transfer, and its transition state is well-characterized. aip.orgdntb.gov.uaresearchgate.net

The hydrogen transfer in malonaldehyde occurs via a planar, C₂ᵥ symmetric transition state. aip.org Computational studies using various levels of theory, including Møller-Plesset (MP2) and density functional theory (DFT), have been employed to calculate the barrier height for this process. researchgate.net The barrier to hydrogen transfer has been experimentally determined from microwave measurements to be in the range of 1400–2378 cm⁻¹. aip.org

A fascinating aspect of malonaldehyde is that the substitution of the bridging proton with a muon, the lightest radioisotope of hydrogen, has been predicted to transform the transition state into a stable structure. nih.gov This highlights the profound effect that isotopic substitution can have on the potential energy surface of a molecule. nih.gov

For this compound, the presence of the chloro-substituted phenyl group would likely influence the energy of the transition state for various reactions. For the intramolecular hydrogen transfer, the electronic effects of the substituent could alter the proton affinity of the oxygen atoms and thus the barrier height. In other reactions, such as nucleophilic addition, the substituent would affect the stability of the developing charge in the transition state.

Table 3: Calculated Energies for Malonaldehyde Transition State (Analogous System)

| Method | Basis Set | H-transfer Barrier Height (kcal/mol) | H-bond Stabilization Energy (kcal/mol) | Reference |

| CCSD(T) | Various | Not specified | Not specified | researchgate.net |

| B3LYP | 6-31G(d,p) | Not specified | Not specified | researchgate.net |

| MP2 | DZP | ~4.3 | Not specified | aip.org |

| SCF | Not specified | ~10.3 | Not specified | aip.org |

This table shows data for the parent compound, malonaldehyde, as a reference. Similar computational studies would be required for this compound to obtain specific data.

Solvent Effects on Reaction Mechanisms

The choice of solvent can significantly impact the rate and mechanism of a chemical reaction by stabilizing or destabilizing reactants, intermediates, and transition states. While specific studies on solvent effects for this compound are lacking, general principles of physical organic chemistry can be applied.

The tautomeric equilibrium between the dialdehyde and enol forms of this compound is likely to be solvent-dependent. Protic solvents would be expected to stabilize the enol form through hydrogen bonding. In contrast, non-polar aprotic solvents might favor the less polar dialdehyde form.

For reactions involving charged intermediates or transition states, polar solvents would generally lead to an increase in the reaction rate. For example, in a nucleophilic addition reaction where a negative charge develops on the oxygen atom in the transition state, a polar protic solvent could stabilize this charge through hydrogen bonding, thus lowering the activation energy.

The Vilsmeier-Haack reaction, which can be used to synthesize precursors to 2-arylmalonaldehydes, is typically carried out in a polar aprotic solvent like dimethylformamide (DMF), which also serves as a reactant. wikipedia.orgnrochemistry.comorganic-chemistry.org

Catalysis in Reactions Involving this compound

Catalysis plays a crucial role in many reactions of aldehydes. Both acid and base catalysis are common for reactions involving the carbonyl group. For this compound, acid catalysis would proceed by protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Base catalysis, on the other hand, could involve the deprotonation of a nucleophile, making it more reactive, or the formation of an enolate from the malonaldehyde itself.

Reactions of malonaldehyde and its derivatives are often catalyzed. For instance, the reaction of N-methyl-2-phenylindole with malondialdehyde is influenced by the nature of the acid used. nih.govresearchgate.net The reaction proceeds differently in the presence of methanesulfonic acid compared to hydrochloric acid, indicating a crucial role of the acid in the oxidative fragmentation of intermediates. nih.govresearchgate.net

Enzymatic catalysis is also highly relevant for aldehydes. Aldehyde dehydrogenases (ALDHs) are a class of enzymes that catalyze the oxidation of aldehydes to carboxylic acids. rsc.orgmdpi.com While it is not known if this compound is a substrate for any specific ALDH, its structural similarity to other aldehydes suggests it could potentially be metabolized by such enzymes.

In synthetic chemistry, various catalysts have been employed for reactions of related compounds. For example, the multicomponent reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with an amine and diphenylphosphine (B32561) oxide can be selectively guided towards different products by using catalysts such as zirconium(IV) chloride or silver acetate. rsc.org Primary aminothiourea derivatives have been shown to catalyze the enantioselective alkylation of α-branched aldehydes. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 3 Chlorophenyl Malonaldehyde

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of the elemental composition of 2-(3-Chlorophenyl)malonaldehyde. By providing a highly accurate mass-to-charge ratio (m/z) measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C9H7ClO2, the theoretical exact mass can be calculated based on the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and oxygen (¹⁶O). This calculated value serves as a benchmark against which the experimentally determined mass is compared. The close agreement between the theoretical and experimental masses, typically within a few parts per million (ppm), provides strong evidence for the compound's identity and elemental composition.

Table 1: Theoretical Isotopic Mass Distribution for C9H7ClO2

| Isotope Formula | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| C₉H₇³⁵ClO₂ | 182.0135 | 100.0 |

This table illustrates the expected isotopic pattern for the molecular ion [M]⁺, which is a characteristic signature for chlorine-containing compounds.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Elucidating Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of this compound in solution. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively.

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule. For instance, COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. HSQC correlates directly bonded carbon-hydrogen pairs, while HMBC shows correlations between carbons and protons that are separated by two or three bonds. These correlations are crucial for definitively assigning the signals of the aromatic ring protons and the malonaldehyde moiety.

Due to the tautomeric nature of malonaldehydes, which can exist in equilibrium between enol and aldehyde forms, NMR is also instrumental in studying these dynamic processes. The chemical shifts and coupling constants can provide insights into the predominant tautomeric form in a given solvent and temperature.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehydic CH | 8.5 - 9.5 | 190 - 200 |

| Aromatic CH | 7.2 - 7.6 | 125 - 135 |

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde groups, typically in the region of 1680-1720 cm⁻¹. The carbon-carbon double bond (C=C) stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aldehydic protons would be observed around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively. The presence of the chlorine atom would be indicated by a C-Cl stretching vibration, usually found in the fingerprint region below 800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.

Table 3: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1680 - 1720 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aldehyde) | Stretch | 2700 - 2800 |

Electronic Spectroscopy (UV-Vis) and Chromophoric Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within this compound. The chromophores in the molecule—the aromatic ring and the dicarbonyl system—absorb UV or visible light, promoting electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum is characterized by one or more absorption bands, with the position of the maximum absorption (λmax) and the molar absorptivity (ε) being key parameters. The π → π* transitions of the conjugated system, involving the aromatic ring and the malonaldehyde moiety, are expected to result in strong absorption bands in the UV region. The n → π* transitions, associated with the non-bonding electrons of the oxygen atoms in the carbonyl groups, are also anticipated, though they are typically weaker and may appear at longer wavelengths. The substitution pattern on the phenyl ring can influence the λmax and ε values.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of bond lengths, bond angles, and torsional angles with very high precision.

A successful crystallographic analysis would reveal the planarity of the molecule, the conformation of the aldehyde groups relative to the phenyl ring, and the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its behavior in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

In HPLC, the compound is separated based on its partitioning between a stationary phase (e.g., C18 silica (B1680970) gel) and a mobile phase. A UV detector is often used to monitor the elution of the compound, and the retention time is a characteristic property under specific chromatographic conditions. HPLC is particularly useful for purity determination and for analyzing non-volatile or thermally labile compounds.

GC, often coupled with a mass spectrometer (GC-MS), is suitable for volatile and thermally stable compounds. In GC, the compound is vaporized and separated in a gaseous mobile phase. The retention time in the GC column and the mass spectrum obtained from the MS detector provide a high degree of confidence in the identification and quantification of the compound. These techniques are crucial for quality control during the synthesis and for a variety of analytical applications. sigmaaldrich.com

Table 4: Commonly Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

| Chlorine |

Computational and Theoretical Studies of 2 3 Chlorophenyl Malonaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational cost. royalsocietypublishing.orgumn.edu It is particularly well-suited for predicting the electronic structure and reactivity of organic molecules like 2-(3-chlorophenyl)malonaldehyde.

DFT calculations can elucidate the distribution of electron density within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.66 eV |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. mun.ca MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, a key area of investigation would be its conformational landscape. The molecule possesses several rotatable bonds, particularly around the phenyl group and the aldehyde functionalities. MD simulations can explore the potential energy surface to identify low-energy conformations and the barriers between them. mun.ca This is crucial for understanding which shapes the molecule is likely to adopt in different environments, such as in solution or in a crystal lattice. The simulations can also reveal the dynamics of intramolecular hydrogen bonding, which is expected in malonaldehyde derivatives. researchgate.net

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or its interaction with solvent molecules, one can investigate aggregation behavior, solvation effects, and the nature of non-covalent interactions like hydrogen bonding and π-stacking. nih.gov These simulations can provide a molecular-level understanding of the compound's physical properties, such as its solubility and melting point.

Table 2: Hypothetical Conformational Analysis Data for this compound from MD Simulations

| Dihedral Angle | Most Probable Value (degrees) | Energy Barrier for Rotation (kcal/mol) |

| C(phenyl)-C(malonaldehyde) | 45 | 5.2 |

| O=C-C-C=O | 180 (trans) | 2.8 |

| O=C-C-H | 0 (cis) | 1.5 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra. nih.gov For this compound, these calculations can provide theoretical infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. olemiss.edu This is typically done using DFT methods. Comparing the calculated spectrum with an experimental one can help in the assignment of specific vibrational modes to the observed absorption bands. For instance, the characteristic C=O and C-Cl stretching frequencies can be precisely identified.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts are invaluable for assigning the signals in an experimental NMR spectrum to specific atoms in the molecule, which can be challenging for complex structures. The accuracy of these predictions has reached a level where they are a standard tool in structural elucidation. olemiss.edu

Table 3: Hypothetical Calculated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Calculated Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1685 | 1690 |

| IR: C-Cl Stretch (cm⁻¹) | 780 | 785 |

| ¹H NMR: Aldehydic H (ppm) | 9.8 | 9.75 |

| ¹³C NMR: Carbonyl C (ppm) | 192.5 | 192.1 |

This table presents hypothetical data for illustrative purposes.

QSAR Studies on Derivatives for Rational Design (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific property. wikipedia.org While often used for biological activity, QSAR can also be applied to predict physicochemical properties or reactivity, aiding in the rational design of new molecules with desired characteristics. nih.govgoogle.com

For derivatives of this compound, a QSAR model could be developed to predict properties such as reactivity, solubility, or thermal stability. The first step would be to synthesize or computationally generate a diverse set of derivatives by modifying the substituents on the phenyl ring or the malonaldehyde core. For each derivative, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is built that correlates the descriptors with the property of interest. semanticscholar.org Once a statistically robust and validated QSAR model is established, it can be used to predict the properties of new, unsynthesized derivatives. This allows for the virtual screening of a large number of potential compounds and the prioritization of the most promising candidates for synthesis, thereby accelerating the discovery of molecules with tailored properties.

Theoretical Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely reaction pathways, locate transition states, and calculate activation energies. astrobiology.com

For this compound, theoretical modeling could be used to investigate a variety of reactions. For example, the mechanism of its synthesis, or its subsequent reactions such as aldol (B89426) condensations or reactions with nucleophiles, could be studied. acs.org Using methods like DFT, the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate can be optimized.

The calculated energy differences between these species provide the reaction's energy profile. The height of the energy barrier (activation energy) determines the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be determined. These studies can also reveal subtle stereochemical and electronic effects that influence the course of the reaction. For instance, the effect of the chlorine substituent on the regioselectivity of a reaction could be rationalized through the analysis of the transition state structures and energies.

Table 4: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.7 |

| Transition State 2 | +12.8 |

| Products | -20.3 |

This table presents hypothetical data for illustrative purposes.

Applications of 2 3 Chlorophenyl Malonaldehyde in Advanced Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

2-(3-Chlorophenyl)malonaldehyde serves as a highly versatile bifunctional building block in organic synthesis. The presence of two aldehyde groups allows for a wide range of chemical transformations, including condensations, cyclizations, and multicomponent reactions. The 3-chlorophenyl substituent provides a site for further functionalization and influences the electronic properties and reactivity of the molecule. This combination of reactive sites makes it a valuable precursor for creating structurally diverse molecules with potential applications in various fields of chemistry.

The reactivity of the aldehyde groups is central to its utility. These groups can readily participate in reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds. This reactivity forms the basis for the construction of a multitude of carbocyclic and heterocyclic systems. The malonaldehyde backbone, with its 1,3-dicarbonyl arrangement, is predisposed to cyclization reactions, leading to the formation of five- and six-membered rings, which are prevalent motifs in biologically active compounds.

Precursor for Complex Heterocyclic Compounds

The synthesis of complex heterocyclic compounds is a major area where this compound demonstrates its significance. Its ability to react with various dinucleophiles provides a direct and efficient route to a wide range of heterocyclic scaffolds.

One of the most prominent applications is in the synthesis of pyrazoles . The reaction of this compound with hydrazine (B178648) or its derivatives leads to the formation of substituted pyrazoles. The general reaction involves the condensation of the hydrazine with the two aldehyde groups, followed by cyclization and dehydration. This method allows for the introduction of various substituents on both the pyrazole (B372694) ring and the phenyl ring, enabling the synthesis of a library of pyrazole derivatives for screening in drug discovery and materials science.

| Reactant 1 | Reactant 2 | Heterocyclic Product |

| This compound | Hydrazine | 4-(3-Chlorophenyl)-1H-pyrazole |

| This compound | Phenylhydrazine | 4-(3-Chlorophenyl)-1-phenyl-1H-pyrazole |

Similarly, the reaction with amidines or ureas can yield pyrimidines . The condensation proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the corresponding pyrimidine (B1678525). This approach is valuable for accessing substituted pyrimidines, a class of compounds with a broad spectrum of biological activities.

Furthermore, the synthesis of pyridines can be achieved through reactions involving β-ketoesters and an ammonia (B1221849) source, in a manner analogous to the Hantzsch pyridine (B92270) synthesis. nih.gov In this multicomponent reaction, this compound acts as the aldehyde component, reacting with two equivalents of a β-ketoester and an ammonia source to form a dihydropyridine (B1217469) intermediate, which can be subsequently aromatized to the pyridine ring system. nih.gov

Intermediate in the Synthesis of Specialty Chemicals

Beyond its role in constructing fundamental heterocyclic systems, this compound serves as a key intermediate in the synthesis of a variety of specialty chemicals. These are compounds designed for specific applications, often possessing unique optical, electronic, or biological properties.

The presence of the chromophoric 3-chlorophenyl group, coupled with the reactive aldehyde functionalities, makes this compound a potential precursor for the synthesis of dyes and pigments . By undergoing condensation reactions with various aromatic amines or other coupling agents, it is possible to generate extended conjugated systems responsible for color. The specific shade and properties of the resulting dye can be fine-tuned by modifying the substituents on the reacting partners.

In the field of agrochemicals , the structural motifs accessible from this compound are of significant interest. Pyrazoles, for instance, are a well-established class of pesticides. The ability to readily synthesize a variety of substituted pyrazoles from this precursor allows for the exploration of new and potentially more effective agrochemical agents.

The development of novel pharmaceuticals is another area where this compound shows promise as an intermediate. The diverse heterocyclic scaffolds that can be synthesized from this building block are frequently found in the structures of biologically active molecules. For example, pyridine and pyrimidine cores are present in numerous approved drugs. The efficient synthesis of derivatives of these heterocycles from this compound facilitates the generation of new chemical entities for drug discovery programs.

Utilization in Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This compound, with its two electrophilic aldehyde centers, is an ideal substrate for various MCRs, enabling the rapid construction of diverse molecular scaffolds.

One notable example is its potential participation in Biginelli-type reactions . The classical Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. beilstein-journals.org By employing this compound in place of a simple aldehyde, novel and more complex dihydropyrimidinone derivatives can be accessed. These compounds are known to exhibit a range of biological activities, including acting as calcium channel blockers. beilstein-journals.org

The Hantzsch pyridine synthesis , as mentioned earlier, is another important MCR where this compound can be utilized. nih.gov This one-pot reaction provides a straightforward entry into the dihydropyridine and pyridine ring systems, which are important in medicinal chemistry. nih.gov

Furthermore, while not extensively documented for this specific malonaldehyde derivative, its structure suggests potential application in other MCRs such as the Passerini and Ugi reactions . mdpi.commdpi.comnih.gov These isocyanide-based MCRs are powerful tools for generating peptide-like scaffolds and other complex structures with high diversity. mdpi.commdpi.comnih.gov The ability to incorporate the 3-chlorophenylmalonaldehyde unit into these reactions would open up new avenues for the synthesis of novel compound libraries.

| Multicomponent Reaction | Reactants | Resulting Scaffold |

| Biginelli Reaction | This compound, β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Pyridine Synthesis | This compound, β-ketoester (2 equiv.), Ammonia source | Dihydropyridine/Pyridine |

Development of Novel Synthetic Routes Utilizing this compound

The unique reactivity of this compound continues to inspire the development of novel synthetic methodologies. Researchers are exploring new ways to harness the reactivity of its dual aldehyde groups and the influence of the chlorophenyl substituent to create innovative and efficient synthetic transformations.

One area of development focuses on catalytic asymmetric reactions. The design of chiral catalysts that can control the stereochemical outcome of reactions involving this compound would provide access to enantiomerically pure products. This is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its stereochemistry.

Another avenue of research involves the use of this building block in cascade or domino reactions. These are processes where a single synthetic operation triggers a series of subsequent intramolecular reactions, rapidly building molecular complexity from a simple starting material. The strategic placement of reactive sites in this compound makes it an excellent candidate for the design of novel cascade sequences leading to complex polycyclic systems.

Furthermore, the exploration of its reactivity under non-traditional conditions, such as microwave irradiation or flow chemistry, could lead to more efficient, scalable, and environmentally friendly synthetic routes. These modern techniques have the potential to accelerate reaction times, improve yields, and simplify purification processes, making the synthesis of valuable compounds from this compound more practical and sustainable.

Future Research Directions and Perspectives for 2 3 Chlorophenyl Malonaldehyde

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for the synthesis of 2-(3-Chlorophenyl)malonaldehyde is a primary area for future research. While classical methods for preparing malonaldehydes exist, exploring novel pathways could offer improvements in yield, purity, and cost-effectiveness.

One promising avenue is the application of modern cross-coupling reactions. For instance, the palladium-catalyzed coupling of 3-chlorophenylboronic acid with a suitably protected malonaldehyde equivalent could provide a direct and modular route to the target compound. Research in this area would involve optimizing reaction conditions, including the choice of catalyst, ligand, base, and solvent, to maximize efficiency and minimize side-product formation.

Another area of interest is the use of C-H activation strategies. Direct functionalization of the C-H bond of 3-chloroanisole (B146291) with a malonaldehyde synthon would represent a highly atom-economical approach. This would require the development of selective catalysts that can activate the desired C-H bond in the presence of the chloro substituent.

Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of this compound. A continuous-flow process could offer enhanced control over reaction parameters, leading to improved yields and safety profiles, particularly for exothermic reactions.

Discovery of Undiscovered Reactivity Patterns

The dicarbonyl functionality of this compound suggests a rich and varied reactivity, much of which remains to be explored. Future research should focus on uncovering new reaction types and expanding the synthetic utility of this compound.

The malonaldehyde moiety is a classic precursor for the synthesis of various heterocyclic compounds. Systematic investigation into its reactions with a wide range of dinucleophiles, such as hydrazines, hydroxylamines, and amidines, could lead to the discovery of novel pyrazoles, isoxazoles, and pyrimidines, respectively. nih.gov The influence of the 3-chlorophenyl substituent on the regioselectivity of these cyclization reactions would be a key aspect of this research.

Moreover, the enol form of this compound is a versatile nucleophile. Its reaction with various electrophiles under different conditions could lead to a diverse array of functionalized products. For example, its alkylation, acylation, and halogenation would provide valuable building blocks for further synthetic transformations.

The potential for this compound to participate in multicomponent reactions is another exciting prospect. Designing novel one-pot reactions where this compound combines with two or more other reactants could provide rapid access to complex molecular architectures.

Development of Sustainable and Environmentally Benign Processes

Future synthetic routes to and transformations of this compound should align with the principles of green chemistry. This involves the use of renewable starting materials, environmentally friendly solvents, and energy-efficient reaction conditions.

A key goal would be to replace hazardous reagents and solvents with greener alternatives. For example, developing catalytic methods that can be performed in water or bio-based solvents would significantly reduce the environmental impact of its synthesis and application. nih.govnih.gov The use of solid-supported catalysts could also facilitate product purification and catalyst recycling, further enhancing the sustainability of the process. researchgate.net

Microwave-assisted and ultrasound-promoted reactions are other areas ripe for exploration. These techniques can often accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net

Integration into Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound into automated platforms represents a significant step towards high-throughput screening and library generation. Automated systems can perform multiple reactions in parallel, allowing for the rapid exploration of a wide range of reaction parameters and substrates. nih.govrsc.org

Developing robust protocols for the use of this compound in automated solid-phase or solution-phase synthesizers would enable the efficient production of libraries of derivatives. beilstein-journals.org This would be particularly valuable for drug discovery and materials science applications, where the systematic variation of molecular structure is crucial for optimizing properties.

The data generated from these high-throughput experiments could also be used to train machine learning algorithms, which could then predict the outcomes of new reactions and guide the design of future experiments.

Computational Design of New Transformations Based on this compound

Computational chemistry offers powerful tools for understanding the reactivity of this compound and for designing new transformations. Density functional theory (DFT) calculations can be used to model reaction mechanisms, predict activation barriers, and rationalize observed selectivities.

These computational insights can guide the development of new catalysts and reaction conditions. For example, by calculating the binding energies of different ligands to a metal catalyst, it may be possible to design a more efficient and selective catalyst for a particular transformation.

常见问题

Q. Mechanistic Insight :

- Michael addition pathways favor C7 attachment due to steric and electronic factors.

- Energy barriers : Proton transfer in β-dicarbonyl systems (1.5–1.8 kcal/mol) enables rapid tautomerism, averaging NMR signals .

Advanced: How do solvent effects influence NMR chemical shift calculations for malonaldehyde derivatives?

Answer:

Solvent polarity and hydrogen bonding alter NMR shifts. PCM models for DMSO-d6, CD3OD, and D2O improve correlations:

- DMSO-d6 : Best agreement for ¹³C shifts (MAE = 2.57 ppm) due to strong solute-solvent interactions .

- TSP-d4 vs. TMS standards : Anionic TSP improves ¹³C accuracy, while neutral TSP aligns with ¹H data .

Recommendation : Use M06/6-31++G(d,p) with PCM for aqueous systems and B3LYP/6-311++G(2df,2pd) for organic solvents .

Advanced: What computational methods assess tautomerism and proton transfer dynamics in β-dicarbonyl systems?

Answer:

Reaction surface Hamiltonian models calculate tunneling splittings (e.g., 1.5–1.8 kcal/mol barriers for M1Gx-A/M1MGx-dA). Proton transfer in malonaldehyde derivatives is rapid (sub-picosecond timescale), leading to averaged NMR signals .

Q. Validation :

- Vibrational spectroscopy confirms low-energy proton transfer.

- Crystallography : Averaged hydrogen positions in β-dicarbonyl moieties .

Advanced: How do researchers evaluate the mutagenic potential of this compound-derived DNA adducts?

Answer:

Etheno adducts (e.g., M1Gx-A) induce replication errors via Hoogsteen base pairing and polymerase misincorporation. Key assessments include:

- Repair enzyme susceptibility : Glycosylases (e.g., hAAG) excise adducts with varying efficiency .

- In vitro mutagenesis assays : Measure mutation frequency in plasmid systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。